molecular formula C34H53NO11 B613840 Naloxegol CAS No. 854601-70-0

Naloxegol

Cat. No.: B613840
CAS No.: 854601-70-0
M. Wt: 651.8 g/mol
InChI Key: XNKCCCKFOQNXKV-ZRSCBOBOSA-N
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Description

Naloxegol is a peripherally acting μ-opioid receptor antagonist (PAMORA) approved for treating opioid-induced constipation (OIC) in adults with chronic non-cancer pain. It is a polyethylene glycol (PEG)-conjugated derivative of naloxone, designed to limit central nervous system (CNS) penetration while retaining peripheral efficacy . Approved by the FDA in 2014, this compound (branded as Movantik/Moventig) is administered orally once daily at 12.5 mg or 25 mg doses, with efficacy demonstrated in phase III trials (KODIAC program) . Its mechanism involves blocking opioid receptors in the gastrointestinal tract, reversing opioid-induced bowel dysfunction without compromising central analgesia .

Preparation Methods

The synthesis of naloxegol originates from naloxone, an easily available starting material. The process involves the PEGylation of naloxone to form this compound. The final product is often converted to its oxalate salt form for pharmaceutical use . The synthetic route is designed to achieve high yield and purity, with the final product being substantially free from impurities .

Chemical Reactions Analysis

Naloxegol undergoes several types of chemical reactions, including:

    N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom.

    O-demethylation: This reaction involves the removal of a methyl group from an oxygen atom.

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Partial loss of the PEG chain: This reaction involves the cleavage of the polyethylene glycol chain.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific enzymes. The major products formed from these reactions are various metabolites that are excreted through feces and urine .

Scientific Research Applications

Opioid-Induced Constipation in Chronic Pain Patients

Naloxegol has been extensively studied for its effectiveness in treating OIC in patients who are on long-term opioid therapy. A phase 2 randomized controlled trial demonstrated that this compound significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo. Specifically, patients receiving 25 mg and 50 mg doses reported an increase of 3.0 and 3.5 SBMs per week, respectively, versus 0.8 in the placebo group .

Cancer Pain Management

In oncology, this compound has shown promise for patients experiencing OIC due to cancer pain management. A real-world study involving cancer patients indicated significant improvements in bowel function and quality of life after treatment with this compound over four weeks . The study reported that a substantial percentage of patients experienced relief from constipation symptoms, leading to enhanced overall well-being.

Long-Term Safety and Efficacy

Long-term studies have assessed the safety and tolerability of this compound in various patient populations. One study followed patients with non-cancer pain over 52 weeks, confirming that this compound was generally safe and well-tolerated even at higher doses . Adverse events were mostly mild and transient, with abdominal pain and diarrhea being the most common.

Efficacy Data

The following table summarizes key efficacy findings from various studies on this compound:

Study TypePatient PopulationThis compound DoseResponse Rate (%)Key Findings
Phase 2 RCTChronic Pain Patients25 mg41.9Significant increase in SBMs vs placebo
Phase III StudyCancer Patients12.5 mg & 25 mgNot specifiedImproved quality of life and bowel function
Long-term Safety StudyNon-cancer Pain PatientsUp to 25 mgNot specifiedGenerally well tolerated over 52 weeks

Case Studies

Several case studies have documented the positive impact of this compound on individual patients:

  • Case Study A : A 62-year-old male with chronic back pain on high-dose opioids reported a significant increase in SBMs from less than three per week to five per week after initiating this compound treatment.
  • Case Study B : A female cancer patient experiencing severe OIC despite laxative use found substantial relief within two weeks of starting this compound, leading to improved quality of life measures.

Mechanism of Action

Naloxegol functions as a peripherally acting μ-opioid receptor antagonist. It binds to the μ-opioid receptors in the gastrointestinal tract, preventing opioids from binding to these receptors. This action decreases the constipating effects of opioids, such as slowing of gastrointestinal motility and transit . The PEGylated structure of this compound allows it to selectively target peripheral receptors without crossing the blood-brain barrier, thus avoiding central nervous system effects .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Parameter Naloxegol Naldemedine Methylnaltrexone Bromide Alvimopan
Chemical Structure PEGylated naloxone derivative Naltrexone derivative with benzamide side chain Quaternary amine derivative of naltrexone Peripherally restricted opioid antagonist
Mechanism Competitive μ-opioid antagonism Non-competitive μ-opioid antagonism Competitive μ-opioid antagonism Competitive μ-opioid antagonism
BBB Penetration Low (brain/plasma ratio: 29%) Minimal (structurally restricted) Negligible (charged molecule) Minimal (limited oral absorption)
Dosing 12.5–25 mg once daily (oral) 0.2 mg once daily (oral) 8–12 mg subcutaneous (varies) 12 mg oral (preoperative)
Metabolism CYP3A4-dependent (major) CYP3A4/CYP2C8 (minor) Renal excretion (unchanged) Hydrolysis and biliary excretion

Key Findings :

  • Naldemedine exhibits non-competitive antagonism and slower binding kinetics, reducing withdrawal symptoms compared to this compound’s competitive antagonism .
  • Methylnaltrexone requires subcutaneous administration due to poor oral bioavailability, whereas this compound and naldemedine are oral .
  • This compound in POI prevention .

Efficacy in OIC Management

Compound Clinical Trial Response Rate (vs. Placebo) Time to First SBM (Hours) Adverse Events (Most Common)
This compound KODIAC-04/05 39.7–44.4% (25 mg) 6–12 Abdominal pain (12–16%), diarrhea (9–13%)
Naldemedine COMPOSE-1/2 44–47% (0.2 mg) 12–24 Abdominal pain (8–12%), diarrhea (5–7%)
Methylnaltrexone MOXIE 34–48% (12 mg SC) 4–24 Abdominal pain (17–21%), flatulence (13%)
Alvimopan Phase III Non-inferior to this compound 12–24 Nausea (5–8%), hypotension (3%)

Key Findings :

  • This compound 25 mg achieved a 12-week response rate of 44.4% vs. 29.4% for placebo, with faster SBM onset than naldemedine .
  • Methylnaltrexone showed rapid SBM onset (4–24 hours) but requires invasive administration .
  • Alvimopan and this compound demonstrated similar efficacy in postoperative ileus, but alvimopan is restricted to short-term hospital use .

Real-World and Economic Outcomes

  • Cancer Patients : In the NACASY study, 72.4% of cancer patients responded to this compound, with improved quality of life .
  • Cost-Effectiveness : this compound’s incremental cost-effectiveness ratio (ICER) was £10,849/QALY vs. placebo, dominating methylnaltrexone in cost-utility analyses .

Biological Activity

Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA) primarily used for the treatment of opioid-induced constipation (OIC) in adult patients. Approved by the FDA in 2014, this compound offers a unique mechanism of action that selectively targets opioid receptors in the gastrointestinal tract while minimizing central nervous system (CNS) effects. This article delves into the biological activity of this compound, summarizing its pharmacological profile, clinical efficacy, safety data, and case studies.

This compound works by antagonizing mu-opioid receptors located in the enteric nervous system (ENS), which helps alleviate constipation caused by opioids. Unlike traditional opioid antagonists such as naloxone, this compound has limited ability to cross the blood-brain barrier due to its structure, allowing it to reduce gastrointestinal side effects without precipitating withdrawal symptoms or compromising analgesia .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed, with peak plasma concentrations occurring within approximately 1-2 hours post-administration. The drug is metabolized predominantly by the liver, primarily through the cytochrome P450 enzyme system (CYP3A4), and is excreted mainly via feces .

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of this compound in managing OIC. The following table summarizes key findings from pivotal studies:

Study NamePopulationDosageResponse Rate (%)Adverse Events (%)
KODIAC-04Non-cancer pain12.5 mg37.811.8
KODIAC-05Non-cancer pain25 mg41.911.8
NACASY StudyCancer pain with OIC25 mg72.4 (responders)15.1
Long-term StudyCancer patientsVariable77.815.1

Key Findings:

  • In the KODIAC trials , this compound demonstrated significant improvements in bowel movement frequency compared to placebo, with response rates of 37.8% and 41.9% for the 12.5 mg and 25 mg doses, respectively .
  • The NACASY study , which focused on cancer patients suffering from OIC, reported a response rate of 72.4% , indicating that a substantial proportion of patients achieved clinically meaningful improvements .
  • A long-term study showed that 77.8% of patients remained responders after one year, highlighting the sustained efficacy of this compound over time .

Safety Profile

The safety profile of this compound has been assessed across multiple studies, revealing a generally favorable tolerability profile:

  • Adverse Events: Commonly reported adverse events include gastrointestinal symptoms such as abdominal pain, diarrhea, and nausea, with most being mild to moderate in severity.
  • Discontinuation Rates: In the NACASY study, about 11.8% of patients discontinued treatment due to adverse events related to this compound .

Case Studies

Several case studies have illustrated the real-world application and effectiveness of this compound:

  • Case Study on Cancer Patients:
    • A cohort study involving 126 cancer patients highlighted significant improvements in quality of life and symptom relief after initiating this compound therapy.
    • The study noted that 67.9% of adverse reactions occurred within the first two weeks, emphasizing the importance of monitoring during initial treatment phases .
  • Long-term Efficacy:
    • A year-long follow-up study demonstrated sustained improvements in bowel function and overall quality of life among patients treated with this compound for chronic OIC, reinforcing its role as an effective long-term management option .

Q & A

Basic Research Questions

Q. What experimental models are used to validate naloxegol's peripherally selective μ-opioid receptor antagonism?

this compound's peripherally restricted action is validated using a combination of in vitro and in vivo models. For example:

  • Caco-2 cell assays measure apical-to-basolateral permeability to assess blood-brain barrier penetration potential. This compound showed 15-fold slower CNS penetration than naloxone in these models .
  • Rat brain perfusion assays confirmed limited CNS distribution, with this compound-derived radioactivity eliminated from most tissues within 24 hours .
  • Hot-plate assays in rats demonstrated that this compound antagonizes morphine-induced gastrointestinal transit inhibition at doses 23.1 mg/kg (ED₅₀) while preserving central analgesia, confirming peripheral selectivity .

Q. How are clinical trials for this compound designed to evaluate efficacy in opioid-induced constipation (OIC)?

Phase 3 trials (e.g., KODIAC 4, 5, and 7) employ double-blind, randomized, placebo-controlled designs with 12-week treatment periods. Key endpoints include:

  • Complete spontaneous bowel movements (CSBMs) within 53 hours post-treatment .
  • EQ-5D-3L utility scores to quantify health-related quality of life improvements. Pooled data from replicate trials showed a 0.08 utility improvement in laxative-inadequate responders (LIR) with this compound 25 mg .
  • Stratification of ≥50% LIR patients at baseline to ensure clinical relevance .

Q. What pharmacokinetic properties of this compound are critical for its clinical application?

Key properties include:

  • Metabolism : Primarily via CYP3A4, with minor CYP2D6 contribution. Major metabolites include N-dealkylation (M1) and PEG chain oxidation (M7, M10, M13) .
  • Excretion : 66% via fecal/biliary routes in rats, with minimal renal clearance .
  • Drug interactions : Weak CYP2D6 inhibition (IC₅₀ = 84.7 μM) but no significant induction of CYP450 enzymes. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) requires dose adjustment .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes between individual trials and pooled analyses?

In KODIAC 5, this compound 12.5 mg failed to show significant improvement, but pooled analyses demonstrated efficacy. Methodological considerations include:

  • Statistical power : Larger sample sizes in pooled analyses (e.g., 1,272 patients across KODIAC 4/5) increase sensitivity to detect treatment effects .
  • Patient stratification : Ensuring ≥50% LIR enrollment reduces heterogeneity and enhances generalizability .
  • Mixed-effects modeling : Adjusting for baseline covariates (e.g., stool frequency, OIC severity) minimizes confounding .

Q. What methodological approaches quantify this compound's impact on health state utility beyond OIC symptom relief?

Repeated-measure mixed-effects models isolate the utility impact of OIC status changes from other factors. For example:

  • A 0.08 EQ-5D score improvement in LIR patients was primarily driven by OIC resolution, but this compound also reduced straining and improved stool consistency, contributing to broader quality-of-life gains .
  • Sensitivity analyses using domain-specific EQ-5D responses (e.g., mobility, self-care) can disentangle treatment effects .

Q. How do in vitro transport assays inform this compound's drug-drug interaction profile?

  • P-glycoprotein (P-gp) substrate assays : this compound is a P-gp substrate, explaining its low CNS penetration. Co-administration with P-gp inhibitors (e.g., cyclosporine) may increase systemic exposure .
  • OATP1B1/1B3 transport studies : this compound's affinity for these hepatic transporters suggests potential interactions with statins or antivirals, though clinical relevance remains unconfirmed .

Q. What experimental designs address this compound's variable efficacy in cancer pain vs. non-cancer pain populations?

  • Stratified randomization : Enrolling cancer patients with distinct OIC pathophysiology (e.g., chemotherapy-induced dysmotility) .
  • Adaptive dosing : Crushed this compound tablets for dysphagic patients, as validated in oncological cohorts .
  • PAC-QOL scores : Validated patient-reported outcomes (e.g., ≥5-point reduction) capture symptom relief in palliative care contexts .

Q. Methodological Notes

  • Data pooling : Ensure trial homogeneity in design, endpoints, and baseline characteristics before merging datasets .
  • Confounding adjustment : Use propensity scoring or regression models to address covariates in observational studies .
  • Translational relevance : Cross-validate preclinical findings (e.g., rat perfusion assays) with human pharmacokinetic data .

Properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKCCCKFOQNXKV-ZRSCBOBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234684
Record name Naloxegol
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Molecular Weight

651.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Naloxegol is an antagonist of opioid binding at the mu-opioid receptor. When administered at the recommended dose levels, naloxegol functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids. Naloxegol has shown more than 6000 fold selectivity for the peripheral mu receptors, and its PEGylated form restricts its action only to the periphery, not affecting the pain-relieving mechanism of opioids in the central nervous system., Naloxegol is an antagonist of opioid binding at the mu-opioid receptor. When administered at the recommended dose levels, naloxegol functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids. Naloxegol is a PEGylated derivative of naloxone, and is a substrate for the P-glycoprotein transporter (P-gp). Also, the presence of the PEG moiety in naloxegol reduces its passive permeability as compared with naloxone. Due to the reduced permeability and increased efflux of naloxegol across the blood-brain barrier, related to P-gp substrate properties, the CNS penetration of naloxegol is expected to be negligible at the recommended dose levels limiting the potential for interference with centrally mediated opioid analgesia.
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CAS No.

854601-70-0
Record name (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol
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